molecular formula C5H7NO4 B1661910 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid CAS No. 99940-65-5

1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid

Cat. No.: B1661910
CAS No.: 99940-65-5
M. Wt: 145.11
InChI Key: GQLQFYRRHGNPLR-UHFFFAOYSA-N
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Description

1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring with a hydroxyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid typically involves the Michael addition reaction of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched derivatives . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of catalytic systems and optimization of reaction conditions, are likely employed to achieve efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxylic acid groups play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. The compound’s structural features enable it to participate in hydrogen bonding and electrostatic interactions, which are essential for its biological activity.

Comparison with Similar Compounds

    Pyrrolidine-2-one: A structurally related compound with a similar pyrrolidine ring but differing in functional groups.

    Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group and an amino group.

Uniqueness: 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the pyrrolidine ring.

Properties

IUPAC Name

1-hydroxy-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c7-4-1-3(5(8)9)2-6(4)10/h3,10H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQFYRRHGNPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258058
Record name 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99940-65-5
Record name 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99940-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid
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Reactant of Route 6
1-Hydroxy-5-oxo-3-pyrrolidinecarboxylic acid

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